molecular formula C12H16N2O3 B11024999 N,N-diethyl-3-methyl-4-nitrobenzamide

N,N-diethyl-3-methyl-4-nitrobenzamide

Cat. No.: B11024999
M. Wt: 236.27 g/mol
InChI Key: DZGWDTGQPGOIMJ-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methyl-4-nitrobenzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzamide, characterized by the presence of diethyl, methyl, and nitro functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide typically involves the condensation of 3-methyl-4-nitrobenzoic acid with diethylamine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an insect repellent and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. In the context of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces. The compound may also interact with other biological pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-6-7-11(14(16)17)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

DZGWDTGQPGOIMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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